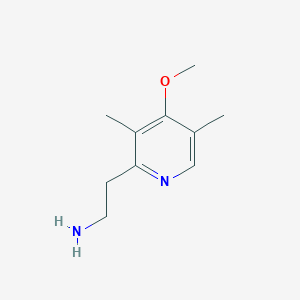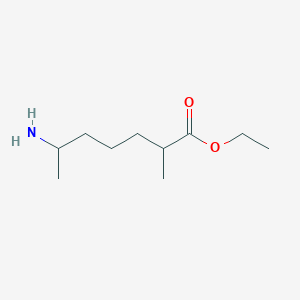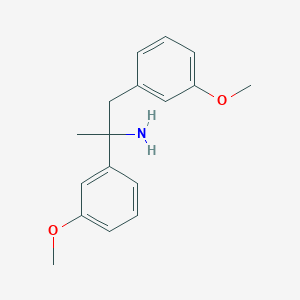![molecular formula C8H12FNO2 B13514477 5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13514477.png)
5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic compound that contains a fluorine atom and a nitrogen atom within its structure.
Méthodes De Préparation
The synthesis of 5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the enantioselective construction of the azabicyclo scaffold, which is a key step in the synthesis of tropane alkaloids . This process typically involves the use of catalytic asymmetric reactions to achieve the desired stereochemistry. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets. In medicine, it could be explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system. Additionally, it has applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients .
Mécanisme D'action
The mechanism of action of 5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The nitrogen atom within the bicyclic structure may also play a role in its activity by participating in hydrogen bonding or other interactions with biological molecules .
Comparaison Avec Des Composés Similaires
5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octane derivatives. These compounds share a similar bicyclic structure but may differ in their substituents and functional groups. The presence of the fluorine atom in this compound makes it unique and may confer distinct properties compared to other azabicyclo compounds .
Propriétés
Formule moléculaire |
C8H12FNO2 |
|---|---|
Poids moléculaire |
173.18 g/mol |
Nom IUPAC |
5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C8H12FNO2/c9-8-2-1-7(3-8,6(11)12)4-10-5-8/h10H,1-5H2,(H,11,12) |
Clé InChI |
IUSINGCHCOEVEB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1(CNC2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13514399.png)
![N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13514407.png)



![1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride](/img/structure/B13514449.png)
![Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate](/img/structure/B13514462.png)


![tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate](/img/structure/B13514476.png)
![rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13514481.png)

![[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B13514489.png)

